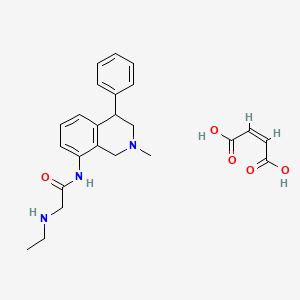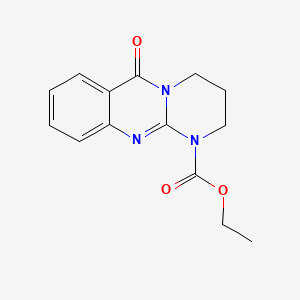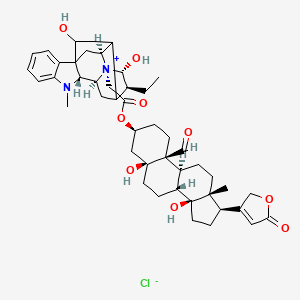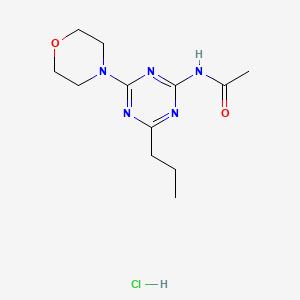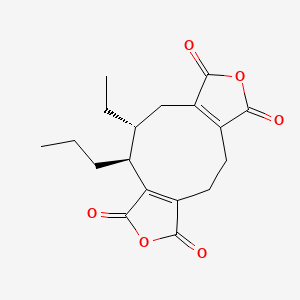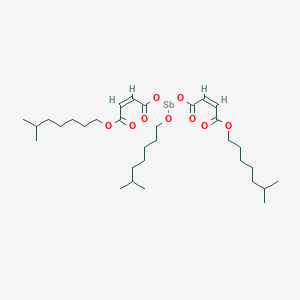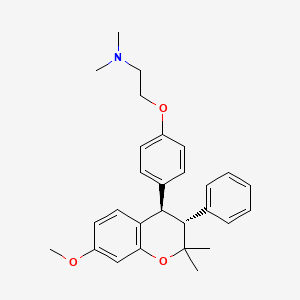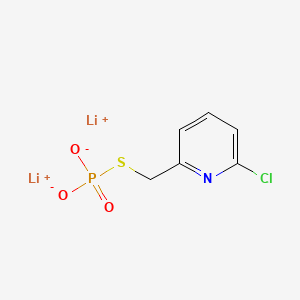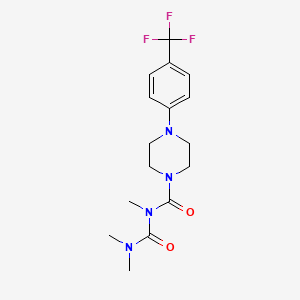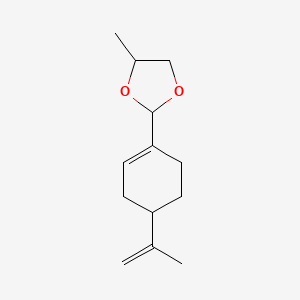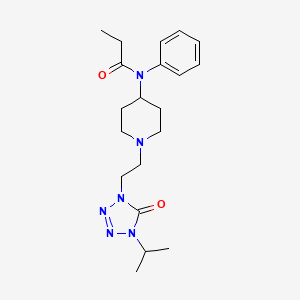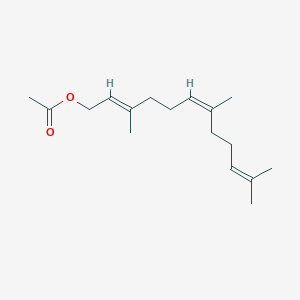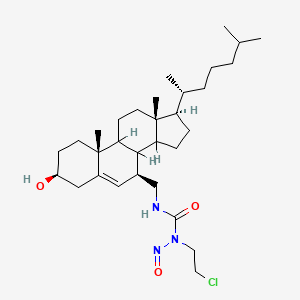
Urea, N-(2-chloroethyl)-N'-(((3-beta,7-beta)-3-hydroxycholest-5-en-7-yl)methyl)-N-nitroso-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Urea, N-(2-chloroethyl)-N’-(((3-beta,7-beta)-3-hydroxycholest-5-en-7-yl)methyl)-N-nitroso-” is a complex organic compound that features a urea backbone with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Urea, N-(2-chloroethyl)-N’-(((3-beta,7-beta)-3-hydroxycholest-5-en-7-yl)methyl)-N-nitroso-” typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloroethylamine and a cholesterol derivative.
Formation of Urea Derivative: The 2-chloroethylamine is reacted with a urea derivative under controlled conditions to form the intermediate compound.
Introduction of Cholesterol Moiety: The cholesterol derivative is then introduced to the intermediate compound through a series of reactions, including esterification and reduction.
Nitrosation: The final step involves the nitrosation of the compound to introduce the nitroso group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group of the cholesterol moiety.
Reduction: Reduction reactions can occur at the nitroso group, converting it to an amine.
Substitution: The chloroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Oxidation can lead to the formation of ketones or carboxylic acids.
Reduction: Reduction can yield amines.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules in organic chemistry.
Biology
In biological research, it can be used to study the effects of nitroso compounds on cellular processes.
Medicine
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of “Urea, N-(2-chloroethyl)-N’-(((3-beta,7-beta)-3-hydroxycholest-5-en-7-yl)methyl)-N-nitroso-” involves its interaction with molecular targets such as enzymes or receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The cholesterol moiety may facilitate the compound’s incorporation into cell membranes, affecting membrane fluidity and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Urea, N-(2-chloroethyl)-N’-nitroso-: Lacks the cholesterol moiety.
Cholesterol derivatives: Compounds with similar cholesterol structures but different functional groups.
Uniqueness
The unique combination of a urea backbone, chloroethyl group, nitroso group, and cholesterol moiety makes this compound distinct. This combination allows for diverse chemical reactivity and potential biological activity.
Conclusion
“Urea, N-(2-chloroethyl)-N’-(((3-beta,7-beta)-3-hydroxycholest-5-en-7-yl)methyl)-N-nitroso-” is a multifaceted compound with potential applications in various fields. Its unique structure and reactivity make it a valuable subject for further research and development.
Properties
CAS No. |
164120-29-0 |
|---|---|
Molecular Formula |
C31H52ClN3O3 |
Molecular Weight |
550.2 g/mol |
IUPAC Name |
1-(2-chloroethyl)-3-[[(3S,7R,10R,13R,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-7-yl]methyl]-1-nitrosourea |
InChI |
InChI=1S/C31H52ClN3O3/c1-20(2)7-6-8-21(3)25-9-10-26-28-22(19-33-29(37)35(34-38)16-15-32)17-23-18-24(36)11-13-30(23,4)27(28)12-14-31(25,26)5/h17,20-22,24-28,36H,6-16,18-19H2,1-5H3,(H,33,37)/t21-,22-,24+,25-,26?,27?,28?,30+,31-/m1/s1 |
InChI Key |
CUJNUGZLQFCYEJ-CUQUTVJNSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CCC2[C@@]1(CCC3C2[C@H](C=C4[C@@]3(CC[C@@H](C4)O)C)CNC(=O)N(CCCl)N=O)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)CNC(=O)N(CCCl)N=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


